molecular formula C10H14ClN3O B12759539 Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride CAS No. 94032-97-0

Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride

Cat. No.: B12759539
CAS No.: 94032-97-0
M. Wt: 227.69 g/mol
InChI Key: NRFQIMARXBTJPQ-UHFFFAOYSA-N
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Description

Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an ethanol group attached to a benzimidazole ring, which is further modified by the addition of a methyl group and an amino group. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methylated benzimidazole is reacted with ethanolamine to introduce the ethanol and amino groups.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate
  • 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
  • 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol

Uniqueness

Ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanol and amino groups, along with the monohydrochloride form, enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

94032-97-0

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)amino]ethanol;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)11-6-7-14;/h2-5,14H,6-7H2,1H3,(H,11,12);1H

InChI Key

NRFQIMARXBTJPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCCO.Cl

Origin of Product

United States

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